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Compound of Interest

Compound Name: 2-Fluoro-5-methoxybenzaldehyde

Cat. No.: B034865 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Fluoro-5-methoxybenzaldehyde (CAS No: 105728-90-3), a key intermediate in organic

synthesis and drug discovery.[1][2] The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for data acquisition. This information is crucial for the identification,

quality control, and utilization of this compound in pharmaceutical and chemical research.

Physicochemical Properties
Property Value

Molecular Formula C₈H₇FO₂

Molecular Weight 154.14 g/mol

Appearance

Colorless to white to pale yellow to yellow to

orange crystals, powder, or crystalline powder.

[1]

Boiling Point 229-230 °C (lit.)

Density 1.237 g/mL at 25 °C (lit.)

Refractive Index n20/D 1.532 (lit.)
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. The ¹H and ¹³C NMR spectra of 2-Fluoro-5-methoxybenzaldehyde provide

detailed information about its molecular structure.

¹H NMR Data
No experimental ¹H NMR data for 2-Fluoro-5-methoxybenzaldehyde was found in the search

results. The following is a predicted spectrum based on its chemical structure.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.3 s 1H CHO

~7.5 m 1H Ar-H

~7.3 m 1H Ar-H

~7.2 m 1H Ar-H

3.85 s 3H OCH₃

¹³C NMR Data
The following table summarizes the ¹³C NMR spectral data for 2-Fluoro-5-
methoxybenzaldehyde.
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Chemical Shift (δ) ppm Assignment

189.0 C=O

161.5 (d, J ≈ 250 Hz) C-F

159.5 C-OCH₃

129.3 (d, J ≈ 2.6 Hz) Ar-C

126.6 Ar-C

125.7 (q, J ≈ 3.8 Hz) Ar-C

122.7 Ar-C

112.5 Ar-C

55.8 OCH₃

Note: Some of the less defined carbon signal assignments are based on general chemical shift

knowledge for similar structures as the search results did not provide a complete, assigned list.

Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra of a solid sample like 2-Fluoro-5-
methoxybenzaldehyde is as follows:

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg

for ¹³C NMR experiments.[3] Dissolve the sample in a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] To ensure good magnetic field homogeneity, filter

the solution through a small plug of glass wool or a syringe filter to remove any particulate

matter.[3]

Data Acquisition:

¹H NMR: Utilize a standard single-pulse program with a spectral width of 12-16 ppm.[3]

The acquisition time is typically around 3-4 seconds with a relaxation delay of 2 seconds.

[3] The number of scans can range from 16 to 64, depending on the sample concentration.

[3]
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¹³C NMR: Employ a proton-decoupled pulse program with a spectral width of 200-240

ppm.[3] The acquisition time is generally 1-2 seconds with a relaxation delay of 2 seconds.

[3] A higher number of scans (1024-4096 or more) is usually required to obtain a good

signal-to-noise ratio.[3]

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate

window function and perform a Fourier transform. The resulting spectrum should be phased,

baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g.,

TMS).

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Fluoro-5-methoxybenzaldehyde will show characteristic absorption bands for

the aldehyde, ether, and fluoroaromatic moieties.

Wavenumber (cm⁻¹) Intensity Assignment

~2850-2750 Medium C-H stretch (aldehyde)

~1700 Strong C=O stretch (aldehyde)

~1600, ~1480 Medium-Strong C=C stretch (aromatic ring)

~1250 Strong C-O stretch (aryl ether)

~1200 Strong C-F stretch

Experimental Protocol: FT-IR Spectroscopy
The following describes a standard procedure for obtaining an FT-IR spectrum of a solid

sample.

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of 2-Fluoro-5-
methoxybenzaldehyde with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an

agate mortar and pestle to create a fine powder.[4] Transfer the mixture to a pellet-pressing

die and apply pressure (8-10 tons) with a hydraulic press to form a transparent or translucent

pellet.[4]
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Instrument Setup: Purge the FT-IR spectrometer with dry air or nitrogen to minimize

interference from atmospheric water and carbon dioxide.[4] Perform a background scan with

an empty sample compartment.[4]

Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum,

typically in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

m/z Adduct Predicted CCS (Å²)

155.05029 [M+H]⁺ 125.3

177.03223 [M+Na]⁺ 135.4

153.03573 [M-H]⁻ 128.5

172.07683 [M+NH₄]⁺ 146.9

193.00617 [M+K]⁺ 133.9

The predicted Collision Cross Section (CCS) values are calculated using CCSbase.[5]

Experimental Protocol: Mass Spectrometry (GC-MS)
A general protocol for the analysis of an aromatic aldehyde like 2-Fluoro-5-
methoxybenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined

below.

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a volatile solvent such as

dichloromethane or ethyl acetate.[6]

Gas Chromatography (GC) Conditions:

Injector: Use a split/splitless injector in splitless mode at a temperature of 250 °C.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_FT_IR_and_Mass_Spectrometry_Analysis_of_2_Bromo_5_hydroxybenzaldehyde.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_FT_IR_and_Mass_Spectrometry_Analysis_of_2_Bromo_5_hydroxybenzaldehyde.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_FT_IR_and_Mass_Spectrometry_Analysis_of_2_Bromo_5_hydroxybenzaldehyde.pdf
https://pubchemlite.lcsb.uni.lu/e/compound/2734872
https://www.benchchem.com/product/b034865?utm_src=pdf-body
https://www.benchchem.com/product/b034865?utm_src=pdf-body
https://www.benchchem.com/pdf/Mass_Spectrometry_of_4_Fluoro_2_3_dimethylbenzaldehyde_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Mass_Spectrometry_of_4_Fluoro_2_3_dimethylbenzaldehyde_A_Comparative_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness,

5% phenyl methylpolysiloxane) is suitable.[6]

Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.[6]

Oven Temperature Program: Start at an initial temperature of 50 °C for 2 minutes, then

ramp up to 250 °C at a rate of 10 °C/min, and hold at 250 °C for 5 minutes.[6]

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV is typically used.[6]

Source Temperature: Set the source temperature to 230 °C.[6]

Scan Range: Scan a mass range of m/z 40-400.[6]
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2-Fluoro-5-methoxybenzaldehyde Key NMR Signals

Aldehyde Proton (~10.3 ppm) Aromatic Protons (~7.2-7.5 ppm) Methoxy Protons (3.85 ppm) Carbonyl Carbon (~189 ppm) Fluorinated Carbon (~161.5 ppm) Methoxy Carbon (55.8 ppm)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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